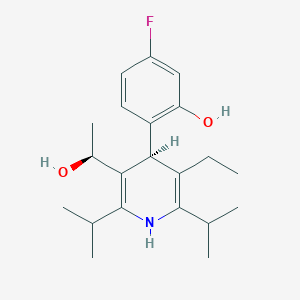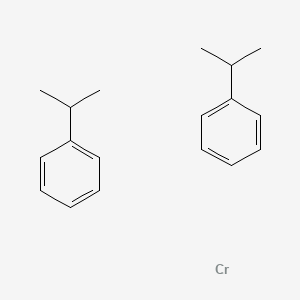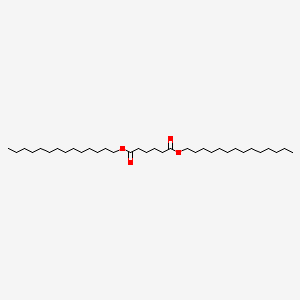
Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-, is a derivative of barbituric acid, which is a heterocyclic compound with a pyrimidine ring structure. Barbituric acid itself is not pharmacologically active, but its derivatives have various applications in medicine and industry
準備方法
The synthesis of barbituric acid derivatives typically involves the reaction of urea with malonic acid or its derivatives . For the specific compound, 5,5-diallyl-1,3-dicyclohexyl-2-thio-barbituric acid, the synthetic route may involve the following steps:
Formation of the Barbituric Acid Core: This is achieved by reacting urea with malonic acid or its derivatives under acidic or basic conditions.
Introduction of Diallyl Groups: The diallyl groups can be introduced through alkylation reactions using allyl halides in the presence of a base.
Introduction of Dicyclohexyl Groups: The dicyclohexyl groups can be introduced through similar alkylation reactions using cyclohexyl halides.
Introduction of the Thio Group: The thio group can be introduced by reacting the barbituric acid derivative with a sulfur-containing reagent, such as thiourea or hydrogen sulfide.
化学反応の分析
Barbituric acid derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the thio group to a thiol or further to a hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur at the allyl or cyclohexyl positions, leading to the formation of various substituted derivatives.
Condensation: Condensation reactions with aldehydes or ketones can form complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Barbituric acid derivatives have a wide range of scientific research applications:
作用機序
The mechanism of action of barbituric acid derivatives typically involves interaction with the central nervous system. These compounds can bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to sedative and hypnotic effects . The specific molecular targets and pathways involved depend on the structure of the derivative and its specific functional groups.
類似化合物との比較
Barbituric acid, 5,5-diallyl-1,3-dicyclohexyl-2-thio-, can be compared with other barbituric acid derivatives such as:
5,5-Diallyl-1,3-dimethylbarbituric acid: This compound has similar diallyl groups but differs in the presence of dimethyl groups instead of dicyclohexyl groups.
5,5-Diphenylbarbituric acid: This derivative has phenyl groups instead of allyl or cyclohexyl groups, leading to different chemical and pharmacological properties.
5,5-Diethylbarbituric acid:
The uniqueness of 5,5-diallyl-1,3-dicyclohexyl-2-thio-barbituric acid lies in its specific combination of functional groups, which can impart unique chemical reactivity and biological activity.
特性
CAS番号 |
53414-36-1 |
|---|---|
分子式 |
C22H32N2O2S |
分子量 |
388.6 g/mol |
IUPAC名 |
1,3-dicyclohexyl-5,5-bis(prop-2-enyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C22H32N2O2S/c1-3-15-22(16-4-2)19(25)23(17-11-7-5-8-12-17)21(27)24(20(22)26)18-13-9-6-10-14-18/h3-4,17-18H,1-2,5-16H2 |
InChIキー |
KWSMOHNJZDTXGU-UHFFFAOYSA-N |
正規SMILES |
C=CCC1(C(=O)N(C(=S)N(C1=O)C2CCCCC2)C3CCCCC3)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


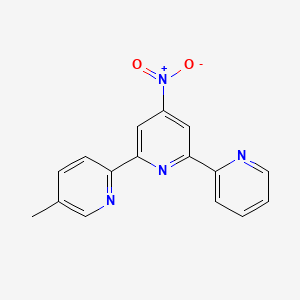
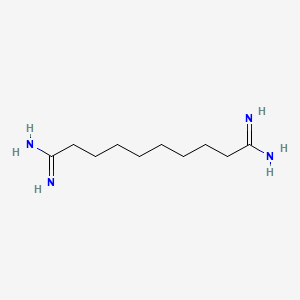
![(R)-Methyl-6'-hydroxy-8a'-methyl-3',4',4a',5',8',8a'-hexahydro-2'H-spiro[1,3-dioxolane-2,1'-naphthalene]-7'-carboxylate](/img/structure/B15345772.png)
-, (T-4)-](/img/structure/B15345775.png)
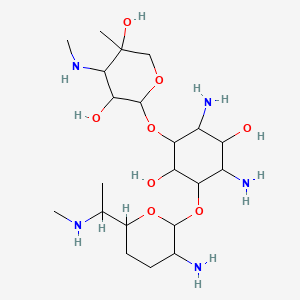

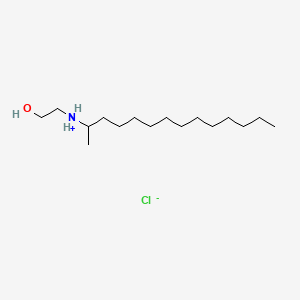
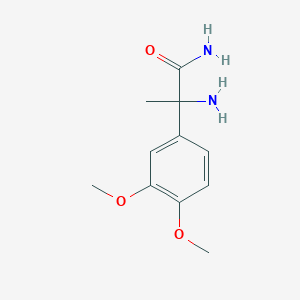
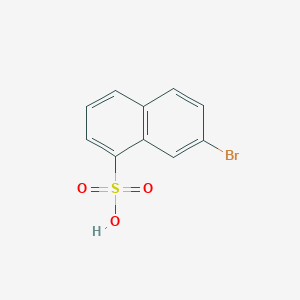
![diethyl 5-[(E)-(carbamoylhydrazinylidene)methyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B15345847.png)
![Cyclopentanone,2,5-bis[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-](/img/structure/B15345848.png)
